2-(2-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are significant targets for treating various neurological and cardiovascular conditions.
Preparation Methods
The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:
Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the piperidine and methoxyphenyl groups.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and methoxyphenyl moieties.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension, cardiac arrhythmias, and benign prostatic hyperplasia.
Neuroscience: Research indicates its potential in treating neurological disorders due to its interaction with adrenergic receptors.
Pharmacology: It is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its binding to alpha1-adrenergic receptors. This binding inhibits the action of endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation and reduced blood pressure . The compound’s interaction with these receptors also affects neurotransmission, which can be beneficial in treating certain neurological conditions .
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists . Compared to these compounds, 2-(2-METHOXYPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research .
Properties
Molecular Formula |
C25H32N4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C25H32N4O3/c1-3-13-29-21-12-11-19(16-20(21)27-24(29)17-28-14-7-4-8-15-28)26-25(30)18-32-23-10-6-5-9-22(23)31-2/h5-6,9-12,16H,3-4,7-8,13-15,17-18H2,1-2H3,(H,26,30) |
InChI Key |
BZCNTEOCIHFIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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